molecular formula C15H14ClNO2 B2816673 {4-[(2-Chlorobenzyl)amino]phenyl}acetic acid CAS No. 656815-56-4

{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid

Cat. No. B2816673
CAS RN: 656815-56-4
M. Wt: 275.73
InChI Key: VXRROBCBHWAZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid”, commonly referred to as CBPA, is a chemical compound. It has a molecular formula of C15H14ClNO2 and a molecular weight of 275.73 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C15H14ClNO2 . The average mass is 275.730 Da and the monoisotopic mass is 275.071320 Da .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 275.73 . Other physical and chemical properties specific to this compound are not detailed in the search results.

Scientific Research Applications

Electrochemical Properties and Supercapacitor Applications

  • A study on derivatives of phenylglycine, which share a similar phenyl acetic acid backbone to 4-[(2-Chlorobenzyl)amino]phenyl}acetic acid, revealed enhanced electrochemical properties suitable for supercapacitor applications. The incorporation of benzoyl amino phenyl acetic acid derivatives into poly orthoaminophenol films demonstrated significant improvements in specific capacitance, making these materials promising candidates for energy storage technologies (E. Kowsari et al., 2019).

Antimicrobial Activity

  • The synthesis of new compounds from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid, closely related to the chemical , for antimicrobial applications was investigated. These compounds demonstrated good activity against various pathogens, highlighting the potential use of phenyl acetic acid derivatives in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).

Synthesis and Evaluation of Derivatives for Biological Activities

  • Research into the synthesis of derivatives from amino phenyl acetic acid compounds, such as the creation of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, shows potential for producing antimicrobial agents. These derivatives were evaluated for their in vitro activity against bacterial and fungal strains, indicating the versatility of phenyl acetic acid derivatives in synthesizing bioactive compounds (P. Sah et al., 2014).

Anticancer and Antibacterial Potentials

  • The development of alkali metal complexes containing diclofenac, which is structurally related to 4-[(2-Chlorobenzyl)amino]phenyl}acetic acid, demonstrated significant antibacterial and anticancer activities. This research showcases the potential of such chemical structures in medicinal chemistry, particularly in designing compounds with therapeutic benefits (Syed Raza Shah et al., 2019).

Luminescence and Complex-Forming Properties

  • Studies on derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid, which share structural similarities with the target compound, explored their luminescence and complex-forming properties. These findings indicate the potential for using such compounds in optical materials and sensor development (V. S. Vasin et al., 2013).

Safety and Hazards

“{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid” is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information for this compound is not detailed in the search results.

properties

IUPAC Name

2-[4-[(2-chlorophenyl)methylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-14-4-2-1-3-12(14)10-17-13-7-5-11(6-8-13)9-15(18)19/h1-8,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRROBCBHWAZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324563
Record name 2-[4-[(2-chlorophenyl)methylamino]phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814597
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

656815-56-4
Record name 2-[4-[(2-chlorophenyl)methylamino]phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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